2-Methyl-5-(trifluoromethyl)benzoxazole chemical properties
2-Methyl-5-(trifluoromethyl)benzoxazole chemical properties
An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzoxazole: Properties, Synthesis, and Reactivity
Introduction: The Significance of a Privileged Scaffold
Benzoxazoles represent a class of heterocyclic compounds of paramount importance in the fields of medicinal chemistry and materials science.[1][2] Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them a "privileged scaffold"—a molecular framework that can bind to a diverse range of biological targets.[3] This guide focuses on a specific, highly functionalized derivative: 2-Methyl-5-(trifluoromethyl)benzoxazole .
The strategic placement of substituents on the benzoxazole core dictates its chemical behavior and biological activity. The methyl group at the 2-position influences the electronic nature of the oxazole ring, while the trifluoromethyl (CF₃) group at the 5-position is a key feature in modern drug design. The CF₃ group is a strong electron-withdrawing moiety known to significantly enhance critical pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, and reactivity of this versatile research chemical.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical research. The identity and purity of 2-Methyl-5-(trifluoromethyl)benzoxazole are unequivocally established through a combination of physicochemical data and spectroscopic analysis.
Core Properties
| Property | Value | Source |
| IUPAC Name | 2-methyl-5-(trifluoromethyl)-1,3-benzoxazole | [] |
| CAS Number | 175785-41-8 | [][5] |
| Molecular Formula | C₉H₆F₃NO | [] |
| Molecular Weight | 201.15 g/mol | [] |
| Appearance | Solid powder | N/A |
| Melting Point | 60-64 °C (for analogous 2-Methyl-5-phenylbenzoxazole) | [6] |
Spectroscopic Signature
Spectroscopic techniques provide a detailed fingerprint of the molecule's structure.[7] For a novel benzoxazole derivative, a logical workflow of analyses confirms its molecular architecture.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electron-withdrawing CF₃ group, typically in the downfield region (δ 7.0–8.0 ppm). A sharp singlet corresponding to the three protons of the 2-methyl group would appear further upfield, generally around δ 2.6 ppm.[8]
-
¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a critical tool. A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. For similar aromatic trifluoromethyl compounds, this peak often appears in the range of δ -60 to -65 ppm.[9]
-
¹³C NMR Spectroscopy: The carbon spectrum provides insight into the carbon framework. Key signals include the C=N carbon of the oxazole ring (typically δ > 160 ppm), multiple signals for the aromatic carbons (one of which will appear as a quartet due to coupling with the CF₃ group), the CF₃ carbon itself (a quartet with a large coupling constant), and the methyl carbon signal upfield.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 201).[10]
Synthesis and Mechanistic Insight
The construction of the benzoxazole ring is a cornerstone of heterocyclic chemistry. The most reliable and common method involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[11][12] For 2-Methyl-5-(trifluoromethyl)benzoxazole, the synthesis is a two-stage process starting from the corresponding nitrophenol.
Experimental Protocols
Part 1: Synthesis of the Precursor, 2-Amino-4-(trifluoromethyl)phenol
The synthesis of the key aminophenol intermediate is achieved through the catalytic hydrogenation of its nitro analogue. This reaction relies on the selective reduction of the nitro group without affecting the trifluoromethyl group or the aromatic ring.
-
Rationale: Palladium or platinum-based catalysts are highly effective for nitro group reductions under mild conditions. The use of hydrogen gas is a clean and efficient method, producing water as the only byproduct.[13][14]
-
Step-by-Step Protocol:
-
Dissolve 2-Nitro-4-(trifluoromethyl)phenol in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.[13]
-
Add a catalytic amount (e.g., 1-5 mol%) of a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).[13][14]
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (H₂).
-
Pressurize the vessel with H₂ (typically 40-50 psig) and stir the mixture vigorously at room temperature.[13][14]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 2-Amino-4-(trifluoromethyl)phenol, which can be purified by crystallization.[13]
-
Part 2: Cyclization to form 2-Methyl-5-(trifluoromethyl)benzoxazole
The final step involves the reaction of the aminophenol with an acetylating agent, which undergoes an intramolecular cyclodehydration to form the stable aromatic benzoxazole ring.
-
Rationale: Acetic anhydride serves as both the reactant (source of the acetyl group) and a dehydrating agent. The reaction is often catalyzed by an acid to facilitate the final dehydration step, leading to the aromatic system.
-
Step-by-Step Protocol:
-
Combine 2-Amino-4-(trifluoromethyl)phenol with an excess of acetic anhydride.
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture (e.g., 100-140 °C) with stirring for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water to quench the excess acetic anhydride.
-
The crude product may precipitate. Collect the solid by filtration.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent like ethyl acetate.
-
Combine the collected solid with the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Synthesis Workflow Diagram
Reactivity and Potential for Derivatization
The chemical reactivity of 2-Methyl-5-(trifluoromethyl)benzoxazole is governed by the interplay of its aromatic heterocyclic core and its functional groups.
-
Benzene Ring Reactivity: The trifluoromethyl group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. Any substitution reactions would be significantly slower than on an unsubstituted benzene ring and would be directed to the positions meta to the CF₃ group (positions 4 and 6).
-
Oxazole Ring Stability: The oxazole ring is aromatic and thus relatively stable. It is generally resistant to opening under non-extreme conditions.
-
2-Methyl Group Acidity: The protons of the methyl group at the 2-position exhibit mild acidity. This allows the methyl group to act as a nucleophile after deprotonation with a strong base, enabling condensation reactions with aldehydes or other electrophiles to build more complex structures.
-
Potential Applications in Drug Discovery: The benzoxazole scaffold is a key component in compounds targeting a range of diseases. Derivatives have been developed as potent inhibitors of human glutathione transferase P1-1 (a target in cancer therapy) and as 5-HT₃ receptor antagonists for treating irritable bowel syndrome.[15][16] The presence of the trifluoromethyl group on this particular scaffold makes it an attractive starting point for the synthesis of new potential therapeutic agents.
Safety and Handling
As with any research chemical, proper handling of 2-Methyl-5-(trifluoromethyl)benzoxazole is essential. Information from safety data sheets (SDS) indicates the following precautions.[5][17][18][19]
-
Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][17] It may also be harmful if swallowed.
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid all personal contact, including inhalation of dust.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[18]
-
Wash hands thoroughly after handling.[5]
-
-
Storage:
Conclusion
2-Methyl-5-(trifluoromethyl)benzoxazole is a valuable building block for chemical synthesis and drug discovery. Its structure combines the biologically significant benzoxazole scaffold with a 2-methyl group for potential derivatization and a 5-trifluoromethyl group to enhance drug-like properties. A thorough understanding of its physicochemical properties, spectroscopic signatures, and synthetic routes, as outlined in this guide, is critical for its effective use in a research and development setting. By leveraging this knowledge, scientists can continue to explore the vast potential of the benzoxazole class in creating novel molecules for therapeutic and material applications.
References
-
PrepChem. Synthesis of 2-amino-4-(trifluoromethyl)phenol. [Link]
-
Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517. [Link]
-
Supporting Information file related to a chemistry publication. [Link]
-
LookChem. Cas 1616682-59-7, 2-amino-4-[(trifluoromethyl)sulfinyl]phenol. [Link]
-
Wang, X., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5897. [Link]
-
Al-Harthy, T., et al. (2020). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 25(1), 188. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2769350, 5-Fluoro-2-methylbenzoxazole. [Link]
-
Jones, C., et al. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry, 81(24), 12472-12477. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 90259287, 2-Amino-4-((trifluoromethyl)sulfinyl)phenol. [Link]
-
Reddy, V., et al. (2015). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF₃CN. Organic & Biomolecular Chemistry, 13(36), 9449-9454. [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. [Link]
-
NIST. Benzoxazole, 2-methyl-. [Link]
-
Wikipedia. Benzoxazole. [Link]
-
Barmore, R., et al. (2011). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 767-771. [Link]
Sources
- 1. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2-Methyl-5-phenylbenzoxazole 97 61931-68-8 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Benzoxazole, 2-methyl- [webbook.nist.gov]
- 11. mdpi.com [mdpi.com]
- 12. Benzoxazole synthesis [organic-chemistry.org]
- 13. prepchem.com [prepchem.com]
- 14. 2-AMINO-4-(TRIFLUOROMETHOXY)PHENOL synthesis - chemicalbook [chemicalbook.com]
- 15. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
